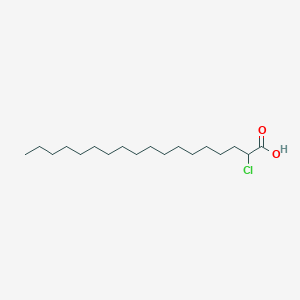

2-Chlorooctadecanoic acid

Vue d'ensemble

Description

L'acide stéarique 2-chloro, également connu sous le nom d'acide 2-chlorooctadécanoïque, est un dérivé chloré de l'acide stéarique. Il s'agit d'un acide gras à longue chaîne de formule moléculaire C18H35ClO2.

Applications De Recherche Scientifique

L'acide stéarique 2-chloro a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse d'autres acides gras chlorés.

Biologie : Étudié pour son rôle dans le métabolisme cellulaire et ses effets sur le métabolisme lipidique dans les cellules.

Médecine : Enquête sur ses effets thérapeutiques potentiels, y compris son rôle dans la modulation des réponses inflammatoires.

Industrie : Utilisé dans la production de tensioactifs, de lubrifiants et d'autres produits chimiques industriels

5. Mécanisme d'action

Le mécanisme d'action de l'acide stéarique 2-chloro implique son interaction avec les membranes cellulaires et les enzymes. Il est connu pour s'accumuler dans les monocytes et les neutrophiles humains primaires, où il induit la libération d'ADN des neutrophiles. Ce processus est médié par la production d'espèces réactives de l'oxygène et de stress du réticulum endoplasmique . Le composé affecte également le métabolisme lipidique en interagissant avec les enzymes impliquées dans la synthèse et la dégradation des acides gras .

Composés similaires :

Acide stéarique : Un acide gras non chloré de longueur de chaîne similaire mais sans l'atome de chlore.

Acide stéarique 2-bromo : Un dérivé bromé de l'acide stéarique avec des propriétés chimiques similaires.

Acide stéarique 2-iodo : Un dérivé iodé avec une réactivité similaire mais un atome d'halogène différent

Unicité : L'acide stéarique 2-chloro est unique en raison de la présence de l'atome de chlore, qui confère une réactivité chimique et une activité biologique distinctes. L'atome de chlore rend le composé plus réactif dans les réactions de substitution et de réduction par rapport à son homologue non halogéné, l'acide stéarique .

Orientations Futures

Mécanisme D'action

Target of Action

2-Chlorooctadecanoic acid, also known as 2-chloro-stearic acid, is a bioactive fatty acid . It primarily targets monocytes and macrophages . These cells play crucial roles in inflammatory diseases such as atherosclerosis .

Mode of Action

This compound interferes with protein palmitoylation, induces endoplasmic reticulum (ER) stress markers, reduces the ER ATP content, and activates the transcription and secretion of IL-6 and IL-8 . It disrupts the mitochondrial membrane potential and induces procaspase-3 and PARP cleavage .

Biochemical Pathways

The compound is involved in the apoptosis pathway. It causes apoptosis through increased reactive oxygen species production and endoplasmic reticulum stress . Antioxidants and CCAAT/enhancer-binding protein homologous protein can block such induced cell apoptosis .

Pharmacokinetics

It has been identified in human blood , suggesting that it can be absorbed and distributed in the body

Result of Action

This compound causes significant apoptosis of primary monocytes . It also causes apoptosis in THP-1 human monocytes and RAW 264.7 mouse macrophages . The treatment increases caspase-3 activity and poly (ADP-ribose) polymerase cleavage in THP-1 cells .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, it accumulates in activated primary human monocytes . Its levels rise to approximately 20 μmol/L in phorbol myristate–stimulated human monocytes, compared with unstimulated cells . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as cellular activation state and the presence of inflammatory stimuli.

Analyse Biochimique

Biochemical Properties

2-Chlorooctadecanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interfere with protein palmitoylation, a post-translational modification process that attaches palmitic acid to cysteine residues on proteins. This interaction can affect the protein’s localization and function . Additionally, this compound can induce endoplasmic reticulum stress and activate inflammatory pathways by increasing the production of reactive oxygen species .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In monocytes and macrophages, it can induce apoptosis through the production of reactive oxygen species and endoplasmic reticulum stress . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase caspase-3 activity and poly (ADP-ribose) polymerase cleavage in THP-1 human monocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to specific proteins, disrupting their normal function and localization. This binding can result in the inhibition of protein palmitoylation, leading to altered cellular signaling and function . Additionally, the compound’s ability to induce oxidative stress and endoplasmic reticulum stress contributes to its apoptotic effects on cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained endoplasmic reticulum stress and apoptosis in cells . The compound’s stability under various conditions must be considered when designing experiments to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and induce mild cellular responses. At higher doses, it can cause significant toxic effects, including increased apoptosis and oxidative stress . Understanding the dosage-dependent effects is essential for determining the safe and effective use of this compound in research applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate fatty acid metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Its role in disrupting protein palmitoylation also impacts metabolic pathways related to lipid signaling and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can affect its biological activity and function . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. The compound’s localization within the endoplasmic reticulum is particularly significant, as it contributes to the induction of endoplasmic reticulum stress and subsequent cellular responses . Understanding its subcellular localization is essential for comprehending its mechanism of action and effects on cellular function.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L'acide stéarique 2-chloro peut être synthétisé par la chloration de l'acide stéarique. Le procédé implique généralement la réaction de l'acide stéarique avec le chlorure de thionyle ou le trichlorure de phosphore dans des conditions contrôlées. La réaction est réalisée dans un solvant inerte tel que le dichlorométhane, et la température est maintenue autour de 0-5°C pour éviter les réactions secondaires .

Méthodes de production industrielle : Dans un contexte industriel, la production d'acide stéarique 2-chloro implique des processus de chloration à grande échelle. L'acide stéarique est d'abord purifié, puis soumis à une chloration à l'aide de chlore gazeux en présence d'un catalyseur. La réaction est conduite dans un réacteur à écoulement continu pour assurer une chloration uniforme et un rendement élevé .

Analyse Des Réactions Chimiques

Types de réactions : L'acide stéarique 2-chloro subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de chlore peut être substitué par d'autres nucléophiles tels que les ions hydroxyde, conduisant à la formation d'acide hydroxy stéarique.

Réactions d'oxydation : Le composé peut être oxydé pour former des acides gras chlorés avec des états d'oxydation plus élevés.

Réactions de réduction : L'atome de chlore peut être réduit pour former de l'acide stéarique

Réactifs et conditions courants :

Substitution : L'hydroxyde de sodium en solution aqueuse à des températures élevées.

Oxydation : Le permanganate de potassium en milieu acide ou neutre.

Réduction : L'hydrogène gazeux en présence d'un catalyseur au palladium

Principaux produits formés :

- Acide hydroxy stéarique

- Acides gras chlorés

- Acide stéarique

Comparaison Avec Des Composés Similaires

Stearic Acid: A non-chlorinated fatty acid with similar chain length but lacking the chlorine atom.

2-bromo Stearic Acid: A brominated derivative of stearic acid with similar chemical properties.

2-iodo Stearic Acid: An iodinated derivative with similar reactivity but different halogen atom

Uniqueness: 2-chloro Stearic Acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. The chlorine atom makes the compound more reactive in substitution and reduction reactions compared to its non-halogenated counterpart, stearic acid .

Propriétés

IUPAC Name |

2-chlorooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNLLSNNESIVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516737 | |

| Record name | 2-Chlorooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56279-49-3 | |

| Record name | 2-Chlorooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7,7b-dihydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione](/img/structure/B1254025.png)

![(1S,2S,3S,11R,14S)-3-[(1S,2S,3S,11R,14S)-14-ethyl-2-hydroxy-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-2-hydroxy-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1254028.png)